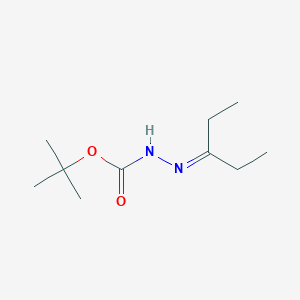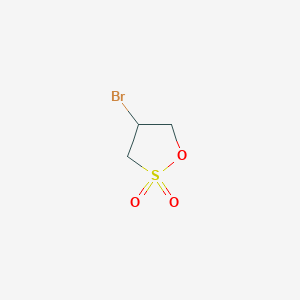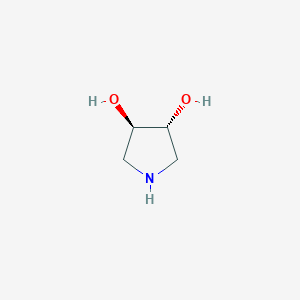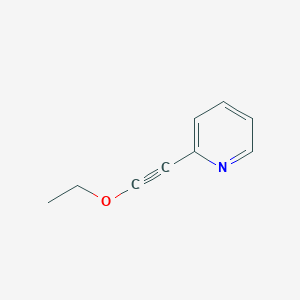![molecular formula C41H74N10O11S B071889 (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid CAS No. 178949-81-0](/img/structure/B71889.png)
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to the queried chemical structure involves multiple steps, including the formation of dipeptides and their interactions with other chemical agents. For example, the synthesis of glycyl dipeptides in aqueous solutions and their interactions with sodium hexanoate has been detailed, providing insights into the volumetric and conductometric behavior of these compounds at specific temperatures (Yan et al., 2010).
Molecular Structure Analysis
Structural analyses of related compounds reveal the formation of molecular compounds with strong and weak hydrogen bonds, leading to the formation of homogeneous chains. This type of analysis is crucial for understanding the three-dimensional arrangement and potential reactivity of the compound (Yajima et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures often involve specific isomers and their interactions with enzymes, which can lead to the generation of stereochemically pure compounds. These reactions are essential for understanding the compound's reactivity and potential for synthesis (Bakke, 1999).
Physical Properties Analysis
The physical properties, such as densities and conductivity data of similar compounds in aqueous solutions, provide insights into the compound's behavior in different environments. This information is crucial for predicting solubility, stability, and interaction with other molecules (Yan et al., 2010).
Scientific Research Applications
Thermodynamic Properties and Interactions
- Studies on the thermodynamic properties and interactions of similar dipeptides and amino acids with other molecules, such as sodium hexanoate and sodium dodecyl sulfate, reveal insights into molecular behavior in aqueous solutions. These interactions are essential for understanding solubility, conductivity, and volumetric properties, which are critical in designing and formulating pharmaceuticals and biochemical compounds (Yan et al., 2010); (Yan et al., 2010).
Molecular Compounds and Crystal Structures
- Research into diastereoisomeric molecular compounds and their crystal structures provides insights into how molecular packing and hydrogen bonding can influence the properties and stability of complex organic molecules. These studies are fundamental in materials science and drug design, offering a path to understanding how such complex molecules could be used in various scientific applications (Yajima et al., 2009).
Safety And Hazards
These would typically be determined through experimental testing and would depend on the specific properties of the compound.
Future Directions
This would depend on the current state of research on this compound. If it’s a novel compound, future directions could involve further characterization and testing of its properties and potential applications.
properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H74N10O11S/c1-13-24(10)34(40(60)45-25(11)41(61)62)51-39(59)33(23(8)9)50-38(58)32(22(6)7)48-30(54)19-43-29(53)18-44-37(57)31(21(4)5)49-35(55)26(14-15-63-12)47-36(56)27(16-20(2)3)46-28(52)17-42/h20-27,31-34H,13-19,42H2,1-12H3,(H,43,53)(H,44,57)(H,45,60)(H,46,52)(H,47,56)(H,48,54)(H,49,55)(H,50,58)(H,51,59)(H,61,62)/t24-,25-,26-,27-,31-,32-,33-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMBQGFLPKEANW-IYEOHQHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H74N10O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)





![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)

![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)

![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)


